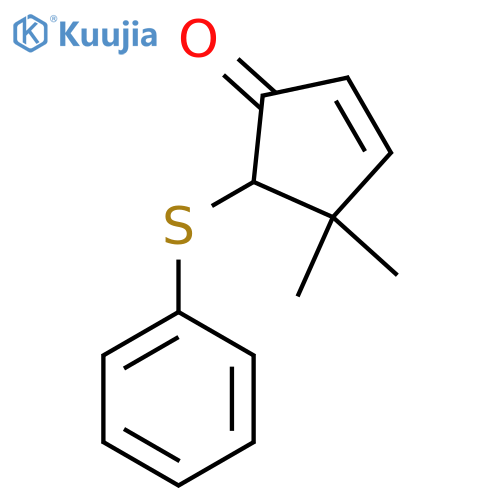Cas no 335343-28-7 (4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone)

335343-28-7 structure
商品名:4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone
CAS番号:335343-28-7
MF:C13H14OS
メガワット:218.314662456512
CID:4937019
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone 化学的及び物理的性質
名前と識別子
-
- 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone
- 4,4-Dimethyl-5-(phenylthio)-2-cyclopentene-1-one
-
- インチ: 1S/C13H14OS/c1-13(2)9-8-11(14)12(13)15-10-6-4-3-5-7-10/h3-9,12H,1-2H3
- InChIKey: QJPRHACEVSHUDF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)C1C(C=CC1(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 42.4
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125169-1g |
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone |
335343-28-7 | 95% | 1g |
$729.28 | 2023-09-02 | |
| Crysdot LLC | CD12082232-1g |
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone |
335343-28-7 | 97% | 1g |
$681 | 2024-07-24 |
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
335343-28-7 (4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
